1,2-Dimethylbenzo[e]benzimidazole
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Overview
Description
1,2-Dimethylbenzo[e]benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are characterized by a benzene ring fused to an imidazole ring, forming a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethylbenzo[e]benzimidazole can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with aldehydes or carboxylic acids. The reaction typically requires acidic conditions and elevated temperatures to facilitate cyclization. For example, the Phillips–Ladenburg reaction involves the condensation of o-phenylenediamine with formic acid or its derivatives .
Another method involves the use of microwave irradiation to accelerate the reaction. This approach has been shown to provide high yields and selectivity under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethylbenzo[e]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various reduced benzimidazole derivatives. Substitution reactions can introduce functional groups such as halogens, nitro groups, or alkyl groups.
Scientific Research Applications
1,2-Dimethylbenzo[e]benzimidazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and coordination complexes.
Mechanism of Action
The mechanism of action of 1,2-Dimethylbenzo[e]benzimidazole involves its interaction with various molecular targets and pathways. For example, in its anticancer activity, the compound can inhibit specific enzymes involved in cell proliferation and induce apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific application and the functional groups present on the benzimidazole core.
Comparison with Similar Compounds
1,2-Dimethylbenzo[e]benzimidazole can be compared with other benzimidazole derivatives, such as:
2-Methylbenzimidazole: Similar in structure but with only one methyl group, it exhibits different chemical reactivity and biological activity.
5,6-Dimethylbenzimidazole: Another derivative with two methyl groups, but positioned differently, leading to variations in its chemical and biological properties.
Benzimidazole: The parent compound without any methyl groups, serving as a reference point for understanding the effects of methyl substitution.
Properties
IUPAC Name |
1,2-dimethylbenzo[e]benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-9-14-12-8-7-10-5-3-4-6-11(10)13(12)15(9)2/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRAXJWYGFKBHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C3=CC=CC=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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